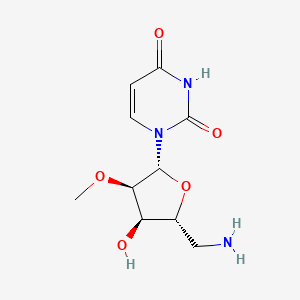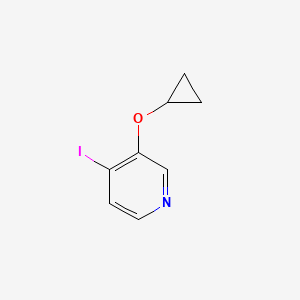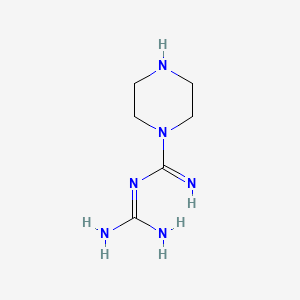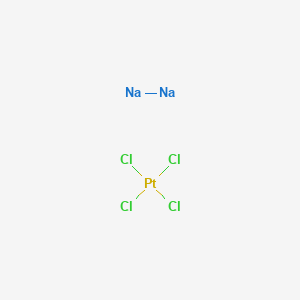
Sodiosodium;tetrachloroplatinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodiosodium;tetrachloroplatinum, also known as sodium tetrachloroplatinate, is an inorganic compound with the chemical formula Na2PtCl4. This compound is a salt that consists of sodium cations and the tetrachloroplatinate anion. It is commonly used in various chemical reactions and industrial processes due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodiosodium;tetrachloroplatinum can be synthesized by reacting platinum(IV) chloride with sodium chloride in an aqueous solution. The reaction typically involves dissolving platinum(IV) chloride in water and then adding sodium chloride to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of sodium tetrachloroplatinate.
Industrial Production Methods
In industrial settings, sodium tetrachloroplatinate is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then crystallized and purified for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Sodiosodium;tetrachloroplatinum undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds or elemental platinum.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand substitution reactions typically involve the use of phosphines, amines, or other coordinating ligands under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds or elemental platinum.
Substitution: Various platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Sodiosodium;tetrachloroplatinum has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with DNA.
Industry: Utilized in the production of catalysts for chemical reactions and in the electronics industry for the fabrication of platinum-based components.
Mecanismo De Acción
The mechanism of action of sodiosodium;tetrachloroplatinum involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This property is particularly useful in the development of platinum-based anticancer drugs, where the compound can induce apoptosis in cancer cells by interfering with DNA replication and transcription.
Comparación Con Compuestos Similares
Sodiosodium;tetrachloroplatinum is similar to other tetrachloroplatinate compounds, such as potassium tetrachloroplatinate (K2PtCl4) and ammonium tetrachloroplatinate ((NH4)2PtCl4). it is unique in its solubility and reactivity. For example:
Potassium tetrachloroplatinate: Similar in structure but has different solubility properties and is used in different applications.
Ammonium tetrachloroplatinate: Also similar in structure but has distinct reactivity and is used in different industrial processes.
These compounds share common features but differ in their specific applications and properties, making this compound a valuable compound in its own right.
Propiedades
Fórmula molecular |
Cl4Na2Pt |
|---|---|
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
sodiosodium;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;;;+4/p-4 |
Clave InChI |
XEGKKGGYSCPDQK-UHFFFAOYSA-J |
SMILES canónico |
[Na][Na].Cl[Pt](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)

![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)

![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
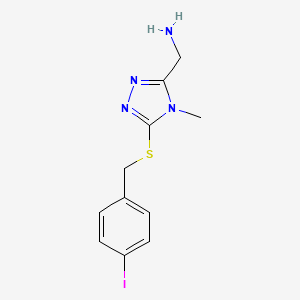
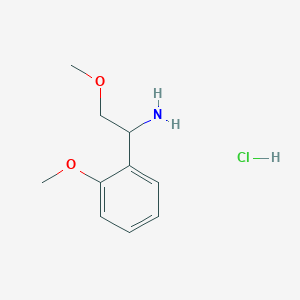
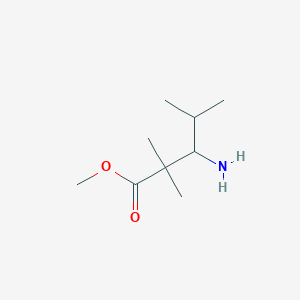
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
